Tefazoline
Overview
Description
It is widely used for the treatment of various bacterial infections, including cellulitis, urinary tract infections, pneumonia, endocarditis, joint infections, and biliary tract infections . Tefazoline is also used to prevent group B streptococcal disease around the time of delivery and before surgery . It is typically administered by injection into a muscle or vein .
Preparation Methods
The synthesis of tefazoline involves the chemical derivatization of 7-amino cephalosporanic acid (7-ACA), which is derived by chemoenzymatic hydrolysis of cephalosporin C isolated from a fungus of the genus Acremonium . One method involves the use of boron trifluoride-dimethyl carbonate solution, dimethyl formamide, and hydrochloric acid . Another method involves the acylation reaction of 7-amino cephalosporanic acid with H-tetrazole acetic acid in methylene chloride as a solvent and pivaloyl chloride as a catalyst .
Chemical Reactions Analysis
Tefazoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at the sulfur atom in its structure. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives
Scientific Research Applications
Tefazoline has a wide range of scientific research applications:
Mechanism of Action
Tefazoline exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Tefazoline is part of the first-generation cephalosporins, which include other compounds such as cephalexin, cephradine, and cefadroxil . Compared to these similar compounds, this compound has a broader spectrum of activity against Gram-positive bacteria and is often preferred for surgical prophylaxis due to its pharmacokinetic properties . Its unique structure, which includes a tetrazole ring, distinguishes it from other first-generation cephalosporins .
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14/h3,5-6H,1-2,4,7-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTAWBICYZRXME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2CC3=NCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862528 | |
Record name | 2-[(5,6,7,8-Tetrahydronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082-56-0 | |
Record name | Tefazoline [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(5,6,7,8-Tetrahydronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEFAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9738II2CCH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.